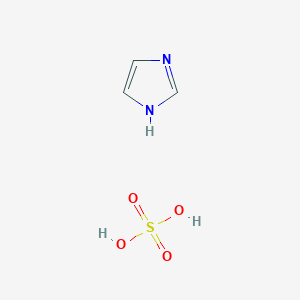
4,5-Dichloro-2,3-difluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-2,3-difluorobenzoic acid is a chemical compound with the molecular formula C7H2Cl2F2O2 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and two fluorine atoms on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-2,3-difluorobenzoic acid typically involves the selective fluorination and chlorination of benzoic acid derivatives. One common method starts with 2,4-dichloro-5-fluorobenzonitrile, which undergoes hydrolysis in an acidic aqueous medium to yield this compound . The reaction conditions often involve the use of thionyl chloride and dimethylformamide (DMF) as reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process typically includes steps such as nitration, selective reduction, diazotization, and chlorination . These methods ensure the efficient production of this compound for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dichloro-2,3-difluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Dimethylformamide (DMF): Acts as a solvent and catalyst in various reactions.
Nitric Acid (HNO3) and Sulfuric Acid (H2SO4): Used in nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while substitution reactions can produce a variety of substituted benzoic acids.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-2,3-difluorobenzoic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various medicinal compounds, particularly those with antibacterial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Research: It is employed in studies related to enzyme inhibition and molecular interactions.
Industrial Applications: The compound is used in the production of pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 4,5-dichloro-2,3-difluorobenzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,5-difluorobenzoic acid: Similar in structure but with one chlorine atom replaced by a fluorine atom.
3,4-Difluorobenzoic acid: Lacks chlorine atoms but has two fluorine atoms on the benzene ring.
2,4-Difluorobenzoic acid: Contains two fluorine atoms but no chlorine atoms.
Uniqueness
4,5-Dichloro-2,3-difluorobenzoic acid is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
184722-90-5 |
|---|---|
Molekularformel |
C7H2Cl2F2O2 |
Molekulargewicht |
226.99 g/mol |
IUPAC-Name |
4,5-dichloro-2,3-difluorobenzoic acid |
InChI |
InChI=1S/C7H2Cl2F2O2/c8-3-1-2(7(12)13)5(10)6(11)4(3)9/h1H,(H,12,13) |
InChI-Schlüssel |
UOVQIKZJHZZTEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)Cl)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)

![1-[(11-Bromoundecyl)sulfanyl]dodecane](/img/structure/B14249621.png)




![1-(2,5-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14249640.png)





![Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)-](/img/structure/B14249673.png)
